An In-depth Technical Guide to the Synthesis and Characterization of 3-(Cyclopropylaminocarbonyl)phenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Cyclopropylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(Cyclopropylaminocarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols, data presentation templates, and relevant biological context to support researchers in their scientific endeavors.
Compound Profile
| Property | Data |
| IUPAC Name | [3-(Cyclopropylcarbamoyl)phenyl]boronic acid |
| Synonyms | 3-(Cyclopropylaminocarbonyl)benzeneboronic acid |
| CAS Number | 850567-23-6 |
| Molecular Formula | C₁₀H₁₂BNO₃ |
| Molecular Weight | 205.02 g/mol |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 220-226 °C[2] |
| Solubility | Sparingly soluble in DMSO (with sonication), slightly soluble in methanol[2] |
| pKa (Predicted) | 7.86 ± 0.10 |
Synthesis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid
The synthesis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid can be approached through a multi-step process, typically starting from a halogenated benzoic acid derivative. The following sections detail a plausible and commonly employed synthetic strategy.
Synthesis Workflow
Caption: Proposed synthetic workflow for 3-(Cyclopropylaminocarbonyl)phenylboronic acid.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-N-cyclopropylbenzamide (Precursor)
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Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromobenzoic acid in an excess of thionyl chloride.
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Reaction: Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
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Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromobenzoyl chloride.
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Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
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Addition of Amine: Cool the solution in an ice bath and add a solution of cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise.
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Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-(Cyclopropylaminocarbonyl)phenylboronic acid
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Halogen-Metal Exchange: Dissolve the purified 3-bromo-N-cyclopropylbenzamide in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
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Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.
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Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise at -78 °C.
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Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of aqueous hydrochloric acid.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: The crude boronic acid can be purified by several methods, including recrystallization from a suitable solvent system (e.g., water/ethanol) or by forming a diethanolamine adduct followed by acidic workup. Purification by silica gel chromatography can be challenging for boronic acids but may be possible with specialized techniques.
Characterization of 3-(Cyclopropylaminocarbonyl)phenylboronic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | -NH- |
| ~8.2 | s | 2H | -B(OH)₂ |
| ~8.1 | t | 1H | Ar-H (position 2) |
| ~7.8 | d | 1H | Ar-H (position 4 or 6) |
| ~7.7 | d | 1H | Ar-H (position 6 or 4) |
| ~7.4 | t | 1H | Ar-H (position 5) |
| ~2.8 | m | 1H | Cyclopropyl-CH |
| ~0.7 | m | 2H | Cyclopropyl-CH₂ |
| ~0.5 | m | 2H | Cyclopropyl-CH₂ |
Table 3: Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Amide) |
| ~135 | Ar-C (position 3) |
| ~133 | Ar-C (position 1, C-B) |
| ~131 | Ar-CH (position 2) |
| ~128 | Ar-CH (position 5) |
| ~127 | Ar-CH (position 4 or 6) |
| ~126 | Ar-CH (position 6 or 4) |
| ~23 | Cyclopropyl-CH |
| ~6 | Cyclopropyl-CH₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| ESI-MS (High Res) | 206.0983 | Loss of H₂O, loss of B(OH)₂, cleavage of the amide bond |
High-Performance Liquid Chromatography (HPLC)
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific gradient profile, but expected to be in the mid-polarity range. |
Applications in Drug Development
Phenylboronic acids are a versatile class of compounds in drug discovery, primarily due to their ability to form reversible covalent bonds with diols and act as enzyme inhibitors.[3][4]
Enzyme Inhibition
The boronic acid moiety can act as a transition-state analog inhibitor for various enzymes, particularly serine proteases. The boron atom can form a stable tetrahedral intermediate with the active site serine residue, effectively blocking the enzyme's catalytic activity.
Potential Role in Pyruvate Kinase M2 (PKM2) Activation Signaling
Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, and its activation is a potential therapeutic strategy. Some boronic acid-based molecules have been identified as potent activators of PKM2. The activation of PKM2 can shift cancer cell metabolism from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation, thereby inhibiting tumor growth. The signaling pathway for PKM2 activation is complex and involves multiple upstream regulators.
Caption: A simplified diagram of the PKM2 activation and regulation pathway.
Conclusion
3-(Cyclopropylaminocarbonyl)phenylboronic acid is a compound of significant interest for researchers in the field of drug development. This guide provides a foundational understanding of its synthesis and characterization, along with insights into its potential biological applications. The detailed protocols and data templates are intended to facilitate the practical execution of research involving this promising molecule. As with any chemical synthesis, appropriate safety precautions should be taken, and all experimental work should be conducted in a well-equipped laboratory by trained personnel.
